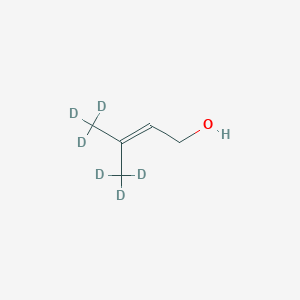

Prenol-d6

描述

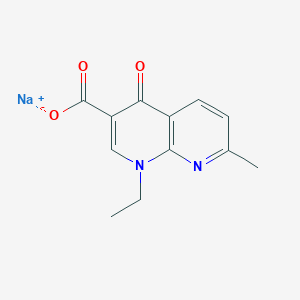

Prenol and its derivatives, including isotopically labeled versions like "Prenol-d6," are significant in various chemical and biochemical contexts. These compounds are foundational in the synthesis of complex molecules, including vitamins and pharmaceuticals. They play a critical role in understanding molecular interactions and reaction mechanisms, especially in the context of vitamin D synthesis and analogues.

Synthesis Analysis

The synthesis of complex carbocyclic systems related to vitamin D3 involves strategies like enol alkylation, ketone allylation, ring-closing metathesis (RCM), and Heck cyclization. These methods contribute to the stereoselective synthesis of compounds with carbon frameworks mimicking the transition structure of previtamin D3 to vitamin D3 isomerization (E. Codesido, J. Rodríguez, L. Castedo, & J. Granja, 2002). Another approach involves tandem ring-closing metathesis of dienynes, providing access to linearly fused tricarbocyclic systems (E. Codesido, L. Castedo, & J. Granja, 2001).

Molecular Structure Analysis

Studies on the molecular structure of vitamin D analogues reveal insights into the spatial arrangement of atoms and the implications for biological activity. The design and synthesis of these analogues consider factors like catabolism inhibition and the use of steroidal chirons for stereocontrolled synthesis (G. Posner & M. Kahraman, 2003).

Chemical Reactions and Properties

The reactivity and properties of prenol derivatives in chemical reactions have been explored in various studies. For example, the direct catalytic prenylation of ketones using prenol, facilitated by a ruthenium pincer catalyst and a base, highlights the compound's versatility in forming C-C bonds with H2O as the only byproduct (Raman Vijaya Sankar, Deepsagar Manikpuri, & C. Gunanathan, 2022).

Physical Properties Analysis

The physical properties of compounds structurally related to Prenol-d6, such as double perovskite oxides, have been synthesized and analyzed. These studies, focusing on dielectric relaxation, conductivity, and electronic structures, contribute to understanding the material properties that may influence the behavior of prenol derivatives (Sadhan Chanda, S. Saha, Alo Dutta, & T. Sinha, 2015).

Chemical Properties Analysis

The exploration of vitamin D analogues has led to the identification of new synthetic pathways and the understanding of their chemical behavior. These analogues are used in various applications, including as probes in molecular biology and as drug candidates for treating human diseases. The synthesis approach often involves considering the inhibition of catabolism and employing steroidal chirons (G. Posner & M. Kahraman, 2003).

科学研究应用

维生素D和运动表现

研究表明,维生素D通过其活性形式钙三醇可能通过影响肌肉和神经组织来影响运动表现。维生素D水平升高会导致人体各种组织(包括肌肉)内钙三醇的细胞内水平升高,从而可能改善运动表现和身体功能(Cannell et al., 2009)。

沉积岩中的氮同位素组成

研究沉积岩中的氮同位素组成(d(15)N(sed))可以揭示太古宙氮生物地球化学循环的见解。这项研究确定了分析古代沉积岩中氮同位素的挑战,并提出了解释这些数据的框架,突显了d(15)N(sed)代理的复杂性(Ader et al., 2016)。

白藜芦醇在糖尿病及其并发症中的作用

白藜芦醇,一种多酚类植物抗生素,显示出控制血糖水平和对抗糖尿病及其并发症的潜力。其对细胞功能的多重作用表明其作为糖尿病及相关并发症治疗的潜力(Huang et al., 2020)。

分子诊断中的数字PCR

数字PCR(dPCR)在检测罕见突变和定量核酸方面具有比qPCR更高的灵敏度和重现性优势。这项技术可能改善诊断、预后和预测测试,突显了理解相关错误和临床应用潜力的重要性(Huggett et al., 2015)。

胡萝卜素在糖尿病治疗中的作用

胡萝卜素对抗糖尿病(DM)及其长期后果具有保护作用。它增强胰岛素敏感性并保护免受各种DM并发症,表明在DM治疗中发挥重要作用(Roohbakhsh et al., 2017)。

安全和危害

Prenol-d6 is classified as dangerous according to Directive 1999/45/EC and its amendments . It is harmful by inhalation and in contact with skin, and it may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .

未来方向

Prenol-d6 holds immense potential in scientific research. It is also identified as an interesting and unusual oxygenated biofuel blendstock for use in spark ignition engines primarily because it exhibits a novel “octane hyperboosting” effect when blended with gasoline mixtures . Provided that prenol can be produced in large scale from bioresources, this work would enable the sustainable production of isoprene, in good yield, and with very high selectivity .

属性

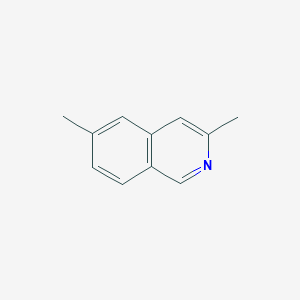

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prenol-d6 | |

CAS RN |

53439-16-0 | |

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)

![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)

![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)